molecular formula C29H28ClN3O2 B3411873 2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(4-chlorophenyl)acetamide CAS No. 921786-51-8

2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(4-chlorophenyl)acetamide

Cat. No. B3411873
CAS RN: 921786-51-8
M. Wt: 486 g/mol
InChI Key: LRIHNUSTLGQCPZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C21H22N2O/c24-19-8-4-7-18-9-10-20 (22-21 (18)19)23-13-11-17 (12-14-23)15-16-5-2-1-3-6-16/h1-10,17,24H,11-15H2 .


Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 451.57. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the search results.

Mechanism of Action

2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(4-chlorophenyl)acetamide acts as a selective agonist of mGluR2, which is a G-protein-coupled receptor that is widely expressed in the brain. Upon binding of this compound to mGluR2, a series of intracellular signaling pathways are activated, leading to the modulation of neurotransmitter release and synaptic plasticity. The activation of mGluR2 by this compound has been shown to reduce the release of glutamate and dopamine, which are involved in the regulation of mood, cognition, and reward.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in various brain regions, including the prefrontal cortex, amygdala, and hippocampus. It has been shown to reduce anxiety-like behavior in rodents, as well as to enhance extinction learning and prevent relapse in drug addiction models. This compound has also been shown to have antidepressant-like effects in animal models of depression, as well as to improve cognitive function in various memory tasks.

Advantages and Limitations for Lab Experiments

2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(4-chlorophenyl)acetamide has several advantages as a research tool, including its high potency and selectivity for mGluR2, as well as its ability to cross the blood-brain barrier and penetrate the central nervous system. However, this compound also has some limitations, including its relatively short half-life and the potential for off-target effects at higher concentrations.

Future Directions

There are several future directions for the research on 2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(4-chlorophenyl)acetamide and mGluR2. One potential avenue is the development of more selective and potent mGluR2 agonists for therapeutic applications in various neurological and psychiatric disorders. Another direction is the investigation of the downstream signaling pathways activated by mGluR2, which may lead to the identification of novel targets for drug development. Additionally, the role of mGluR2 in the regulation of synaptic plasticity and neuronal excitability is an area of active research, which may provide insights into the mechanisms underlying learning and memory.

Scientific Research Applications

2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(4-chlorophenyl)acetamide has been widely used as a research tool to investigate the role of mGluR2 in the central nervous system. It has been shown to modulate the release of several neurotransmitters, including glutamate, dopamine, and GABA, and to regulate synaptic plasticity and neuronal excitability. This compound has also been used to study the effects of mGluR2 activation on various behavioral paradigms, such as anxiety, depression, and drug addiction.

properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28ClN3O2/c30-24-10-12-25(13-11-24)31-28(34)20-35-26-8-4-7-23-9-14-27(32-29(23)26)33-17-15-22(16-18-33)19-21-5-2-1-3-6-21/h1-14,22H,15-20H2,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIHNUSTLGQCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NC5=CC=C(C=C5)Cl)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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